(2,3,5,6-Tetrafluorophenyl)acetic acid
Description
Significance of Polyfluorinated Aromatic Systems in Advanced Synthesis
Polyfluorinated aromatic systems are organic compounds containing an aromatic ring substituted with multiple fluorine atoms. The introduction of fluorine, the most electronegative element, imparts unique and often highly desirable properties to these molecules. The strong carbon-fluorine bond enhances thermal and metabolic stability, while the electron-withdrawing nature of fluorine can significantly alter the acidity, reactivity, and intermolecular interactions of the aromatic ring. These modifications are leveraged in the design of advanced materials, such as high-performance polymers and liquid crystals, and are particularly impactful in the development of pharmaceuticals and agrochemicals, where enhanced stability and modified electronic properties can lead to improved efficacy and bioavailability.
Overview of Carboxylic Acids as Versatile Organic Building Blocks
Carboxylic acids are a fundamental class of organic compounds characterized by the presence of a carboxyl (-COOH) functional group. This group's ability to act as both a hydrogen bond donor and acceptor, coupled with the acidity of the carboxylic proton, makes these molecules exceptionally versatile building blocks in organic synthesis. They serve as precursors to a wide array of other functional groups, including esters, amides, acid chlorides, and anhydrides. Furthermore, the carboxyl group can direct the assembly of complex molecular architectures through its participation in various coupling reactions and its ability to form robust intermolecular hydrogen-bonding networks.
Positioning of (2,3,5,6-Tetrafluorophenyl)acetic Acid within the Landscape of Fluorinated Organic Chemistry
This compound (CAS No. 3516-91-4) emerges as a significant compound at the intersection of polyfluorinated aromatics and carboxylic acid chemistry. Its structure, featuring a tetrafluorinated phenyl ring attached to an acetic acid moiety, combines the unique electronic properties of a polyfluorinated aromatic system with the versatile reactivity of a carboxylic acid. This positions it as a valuable intermediate and building block for the synthesis of more complex fluorinated molecules with potential applications in various research areas. The presence of the four fluorine atoms is expected to significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, making it a subject of interest for chemists seeking to fine-tune molecular properties.
Properties of this compound
While comprehensive experimental data for this compound is not extensively reported in publicly accessible literature, its key identifiers and some properties from chemical suppliers are available. In such cases, properties can often be inferred from structurally similar compounds.
Interactive Data Table of Key Properties
| Property | Value | Source |
| CAS Number | 3516-91-4 | BLD Pharm bldpharm.com, Amadis Chemical amadischem.com, Aaronchem aaronchem.com |
| Molecular Formula | C₈H₄F₄O₂ | Amadis Chemical amadischem.com, Aaronchem aaronchem.com |
| Molecular Weight | 208.11 g/mol | Hairui Chemical hairuichem.com |
Comparative Physical Properties of Structurally Related Compounds
To provide context, the table below lists the physical properties of some closely related fluorinated phenylacetic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (2,3,5-Trifluorophenyl)acetic acid | C₈H₅F₃O₂ | 190.12 | Not available |
| (2,3,4,5,6-Pentafluorophenyl)acetic acid | C₈H₃F₅O₂ | 226.10 | 108-110 |
Data for (2,3,5-Trifluorophenyl)acetic acid from PubChem nih.gov. Data for (2,3,4,5,6-Pentafluorophenyl)acetic acid from Sigma-Aldrich sigmaaldrich.com.
Spectroscopic Data Insights
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on its structure, the expected spectroscopic features can be predicted:
¹H NMR: A singlet for the methylene (B1212753) (-CH₂-) protons and a singlet for the carboxylic acid (-COOH) proton. The chemical shift of the methylene protons would be influenced by the adjacent electron-withdrawing tetrafluorophenyl ring.
¹³C NMR: Signals for the carboxylic carbon, the methylene carbon, and the carbons of the tetrafluorophenyl ring. The carbon signals in the aromatic region would show complex splitting patterns due to C-F coupling.
¹⁹F NMR: Signals corresponding to the fluorine atoms on the aromatic ring, likely showing coupling to each other.
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-F stretching vibrations.
Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to its molecular weight (208.11). Fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the aromatic ring.
Synthesis and Reactivity
Specific, detailed research findings on the synthesis and reactivity of this compound are limited in the available literature. However, plausible synthetic routes and expected reactions can be extrapolated from established organic chemistry principles and the known chemistry of similar fluorinated compounds.
Plausible Synthetic Routes
A likely precursor for the synthesis of this compound is 2,3,5,6-tetrafluorophenol (B1216870) . A potential multi-step synthesis could involve:
Halogenation of the Precursor: Conversion of 2,3,5,6-tetrafluorophenol to a corresponding halide, for example, through a reaction that replaces the hydroxyl group with a bromine or chlorine atom.
Formation of a Grignard or Organolithium Reagent: Reaction of the tetrafluorophenyl halide with magnesium or lithium to form a highly reactive organometallic intermediate.
Carboxylation: Quenching the organometallic reagent with carbon dioxide (dry ice) followed by acidic workup to yield the desired carboxylic acid.
Alternatively, a synthesis could proceed via 1,2,4,5-tetrafluorobenzene (B1209435) :
Halomethylation: Introduction of a halomethyl group (-CH₂X, where X is a halogen) onto the tetrafluorobenzene ring.
Nitrile Formation: Reaction of the halomethylated compound with a cyanide salt to form the corresponding nitrile.
Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile to the carboxylic acid. A study on the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid derivatives demonstrates the conversion of a benzyl (B1604629) bromide to the corresponding phenylacetic acid via a nitrile intermediate mdpi.com.
Expected Chemical Reactivity
This compound is expected to exhibit reactivity characteristic of both a carboxylic acid and a polyfluorinated aromatic compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is anticipated to undergo standard transformations, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
Amide Formation: Reaction with amines, often via an activated carboxylic acid derivative (e.g., an acid chloride), to produce amides.
Reduction: Conversion to the corresponding alcohol, 2-(2,3,5,6-tetrafluorophenyl)ethanol, using a suitable reducing agent like lithium aluminum hydride.
Decarboxylation: While generally requiring harsh conditions for simple phenylacetic acids, the presence of the electron-withdrawing fluorine atoms might influence the stability of the molecule towards decarboxylation under certain conditions.
Reactivity of the Polyfluorinated Aromatic Ring
The tetrafluorinated phenyl ring is highly electron-deficient, which governs its reactivity:
Nucleophilic Aromatic Substitution (SNAAr): The fluorine atoms on the ring are susceptible to displacement by strong nucleophiles. The positions of substitution would be influenced by the directing effects of the acetic acid side chain and the other fluorine atoms. The reactivity of 2,3,5,6-tetrafluorophenol in palladium-catalyzed direct arylation reactions has been investigated, indicating the potential for C-H activation and functionalization of the aromatic ring researchgate.net.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,5,6-tetrafluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWXCSFHJUKZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CC(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,5,6 Tetrafluorophenyl Acetic Acid and Its Precursors
Direct Synthesis Approaches
Direct synthetic strategies to (2,3,5,6-Tetrafluorophenyl)acetic acid primarily involve the introduction of the acetic acid moiety onto the 1,2,4,5-tetrafluorobenzene (B1209435) ring.
Carboxylation Strategies
Alkylation of Fluorinated Benzene (B151609) Derivatives
Another direct approach involves the alkylation of 1,2,4,5-tetrafluorobenzene. A plausible method is the malonic ester synthesis, a well-established procedure for the preparation of substituted acetic acids. uobabylon.edu.iqorgoreview.comwikipedia.org This would involve the reaction of a 2,3,5,6-tetrafluorobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation to yield this compound. nih.govuomustansiriyah.edu.iqmasterorganicchemistry.com The initial step would be the synthesis of a suitable starting material, such as 2,3,5,6-tetrafluorobenzyl bromide.
Indirect Synthetic Pathways via Precursors
Indirect routes to this compound often proceed through the synthesis and subsequent functionalization of a key intermediate, 2,3,5,6-Tetrafluorophenol (B1216870). This phenol (B47542) can then be converted to the target acetic acid, for example, through a Williamson ether synthesis with a haloacetic acid ester followed by hydrolysis. wikipedia.orgbyjus.com
Synthesis of 2,3,5,6-Tetrafluorophenol as a Key Intermediate
Several methods have been developed for the synthesis of 2,3,5,6-Tetrafluorophenol, a crucial precursor for the indirect synthesis of the target acetic acid.
While not a predominant method for this specific phenol, intramolecular cyclization and ring-opening reactions are general strategies in organic synthesis. For instance, the thermal decomposition of certain perfluorinated carboxylic acids can lead to the formation of cyclic intermediates like perfluorinated α-lactones, which subsequently undergo ring-opening. chemicalbook.com However, specific examples leading to the formation of 2,3,5,6-tetrafluorophenol through this pathway are not prominently documented in the literature.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 1,2,4,5-Tetrafluorobenzene | 1. Organolithium agent, inert solvent, -80 to -20 °C2. Boric acid ester3. Acid water quenching | 2,3,5,6-Tetrafluorobenzeneboronic acid and/or its ester |
| 2 | 2,3,5,6-Tetrafluorobenzeneboronic acid and/or its ester | Hydrogen peroxide, acidic aqueous system (pH 3-4.5), 0-70 °C | 2,3,5,6-Tetrafluorophenol |
Another pathway to 2,3,5,6-tetrafluorophenol starts from pentafluorobenzoic acid. In one method, pentafluorobenzoic acid is reacted with sodium acetate (B1210297) in N,N-dimethylformamide (DMF) under reflux conditions. Subsequent treatment with sulfuric acid leads to the desired phenol with a high yield of 95% and a purity of 99.8%. chemicalbook.com
A related method involves the reaction of 2,3,4,5,6-pentafluorobenzoic acid with an inorganic base and a phase transfer catalyst in water to form 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid. This intermediate is then decarboxylated to produce 2,3,5,6-tetrafluorophenol. google.com
| Starting Material | Reagents/Conditions | Intermediate | Final Product | Yield | Purity |
| Pentafluorobenzoic acid | 1. Sodium acetate, DMF, reflux2. Sulfuric acid, reflux | Not isolated | 2,3,5,6-Tetrafluorophenol | 95% | 99.8% |
| 2,3,4,5,6-Pentafluorobenzoic acid | 1. Inorganic base, phase transfer catalyst, water, 90-200 °C2. Solvent, 60-200 °C (decarboxylation) | 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid | 2,3,5,6-Tetrafluorophenol | - | - |
Halogen Exchange Reactions
While direct synthesis of the this compound core via halogen exchange on a pre-functionalized, non-fluorinated precursor is not the most commonly cited route, halogen exchange reactions are fundamental in the synthesis of the fluorinated precursors themselves. For instance, the synthesis of polyfluorinated aromatic compounds often starts from polychlorinated or polybrominated benzenes, where the halogens are substituted with fluorine using reagents like potassium fluoride (B91410) (KF) under high temperatures, often in the presence of a phase-transfer catalyst. However, for the specific synthesis of this compound, literature points towards starting with materials where the tetrafluorobenzene core is already established, such as 1,2,4,5-tetrafluorobenzene.
Precursor Functionalization and Subsequent Conversion to the Acetic Acid Moiety
A prevalent and logical synthetic strategy for this compound involves the functionalization of a suitable precursor, typically 1,2,4,5-tetrafluorobenzene, followed by conversion of the introduced functional group into the acetic acid side chain. This can be conceptualized as a two-stage process: first, the introduction of a one-carbon functional group onto the aromatic ring, and second, the elaboration of this group to the carboxylic acid.
A common pathway mirrors the synthesis of other phenylacetic acids and proceeds through a benzyl (B1604629) halide and a benzyl cyanide intermediate. google.comwikipedia.org
Halomethylation of a Precursor : The synthesis can commence with the halomethylation of 1,2,4,5-tetrafluorobenzene. For instance, chloromethylation using paraformaldehyde and a chlorinating agent like a saturated solution of hydrogen chloride in sulfuric acid can introduce a -CH₂Cl group, yielding 2,3,5,6-tetrafluorobenzyl chloride. google.com
Cyanation : The resulting 2,3,5,6-tetrafluorobenzyl chloride can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to form 2,3,5,6-tetrafluorobenzyl cyanide (also known as 2-(2,3,5,6-tetrafluorophenyl)acetonitrile). orgsyn.orgpatsnap.com This reaction is typically carried out in a polar solvent like ethanol (B145695) or dimethylformamide (DMF). google.comspcmc.ac.in
Hydrolysis : The final step is the hydrolysis of the nitrile group of 2,3,5,6-tetrafluorobenzyl cyanide. This can be achieved under either acidic or basic conditions. libretexts.orgmdpi.com Heating the nitrile under reflux with an aqueous acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, KOH) will convert the cyano group into a carboxylic acid group, yielding the final product, this compound. libretexts.org
An alternative, though less detailed in the context of this specific molecule, involves the use of organometallic reagents. masterorganicchemistry.comchemguide.co.uk This could involve:
Formation of a Grignard reagent from 2,3,5,6-tetrafluorobenzyl halide.
Subsequent reaction of the Grignard reagent with carbon dioxide (CO₂), followed by an acidic workup to produce the desired carboxylic acid. chemguide.co.uknih.govd-nb.info
Optimization of Synthetic Routes
The optimization of the synthesis of this compound is critical for improving efficiency, ensuring high purity, and enabling larger scale preparation for research purposes.
Reaction Conditions and Parameter Optimization
The efficiency of the synthetic route is highly dependent on the conditions of each step. Key parameters for optimization include temperature, reaction time, choice of solvent, and the nature and stoichiometry of reagents and catalysts.
For the cyanation step , the choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO can enhance the solubility and reactivity of the cyanide salt, potentially leading to higher yields and shorter reaction times compared to protic solvents like ethanol. spcmc.ac.in The temperature is also a critical parameter; while heating can accelerate the reaction, it can also lead to the formation of byproducts.
Interactive Data Table: General Optimization Parameters
| Step | Parameter | Common Range | Considerations |
| Halomethylation | Temperature | 0 - 30 °C | Lower temperatures can improve selectivity and reduce byproduct formation. google.com |
| Reagent Ratio | 1:0.5-1.5 (Substrate:HCl) | Stoichiometry affects conversion rate and potential for side reactions. google.com | |
| Cyanation | Solvent | Ethanol, Acetonitrile (B52724), DMF | Polar aprotic solvents may improve yield. google.com |
| Temperature | 20 - 100 °C | Higher temperatures increase reaction rate but may also increase impurities. google.com | |
| Hydrolysis | Catalyst | HCl, H₂SO₄, NaOH, KOH | Choice of acid or base can influence ease of product isolation. libretexts.org |
| Temperature | Reflux | Ensures complete conversion of the nitrile. |
Yield Enhancement and Purity Considerations
Purification at intermediate stages is often crucial. For example, the purity of the 2,3,5,6-tetrafluorobenzyl cyanide intermediate will directly affect the purity of the final acetic acid product. Distillation under reduced pressure is a common method for purifying benzyl cyanide intermediates, which can remove unreacted starting materials and byproducts. orgsyn.org
For the final product, recrystallization is a standard technique to achieve high purity. The choice of solvent for recrystallization is critical and must be determined empirically to provide good recovery of pure this compound while leaving impurities dissolved. Washing the crude product with appropriate solvents can also remove specific impurities. Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final compound.
Interactive Data Table: Purification Strategies
| Stage | Compound | Purification Method | Common Impurities |
| Intermediate | 2,3,5,6-Tetrafluorobenzyl cyanide | Vacuum Distillation | Unreacted benzyl chloride, isocyanide byproducts orgsyn.org |
| Final Product | This compound | Recrystallization | Unhydrolyzed nitrile, side-reaction products |
Scalability Assessment for Research Applications
Scaling up the synthesis from laboratory benchtop to produce larger quantities for research requires careful consideration of several factors. Reactions that are straightforward on a small scale can present challenges when scaled up.
Key considerations for scalability include:
Reagent Cost and Availability : The cost and commercial availability of starting materials, such as 1,2,4,5-tetrafluorobenzene, and reagents like cyanide salts, are major factors in the feasibility of large-scale synthesis.
Reaction Safety and Exotherms : Reactions, particularly the cyanation step, can be exothermic. Proper heat management is crucial on a larger scale to prevent runaway reactions. The use of highly toxic reagents like sodium or potassium cyanide also necessitates stringent safety protocols.
Work-up and Isolation : Procedures for extraction, washing, and purification must be adaptable to larger volumes. For example, large-scale distillations or crystallizations require specialized equipment.
Waste Disposal : The environmental impact and cost of waste disposal are significant considerations in scaling up a synthesis. The use of hazardous materials necessitates appropriate waste management strategies.
The development of a scalable synthesis often involves modifying the laboratory procedure to use more cost-effective reagents, reduce the number of steps, and simplify purification procedures. northwestern.edu
Chemical Transformations and Derivatization of 2,3,5,6 Tetrafluorophenyl Acetic Acid
Esterification Reactions
Esterification is a key chemical transformation involving (2,3,5,6-Tetrafluorophenyl)acetic acid and its derivatives. This process is fundamental to creating active esters that serve as versatile intermediates for attaching the tetrafluorophenyl moiety to other molecules, especially in the field of radiopharmaceuticals and bioconjugation.
Formation of Active Esters (e.g., 2,3,5,6-Tetrafluorophenyl Esters)
Active esters are esters that have been chemically modified to be highly reactive towards nucleophiles, such as the primary amines found in proteins and peptides. 2,3,5,6-Tetrafluorophenyl (TFP) esters are a prominent class of active esters, valued for their enhanced stability and reactivity compared to other active esters like N-hydroxysuccinimide (NHS) esters. nih.govacs.org These esters are typically synthesized by coupling a carboxylic acid with 2,3,5,6-tetrafluorophenol (B1216870) (TFP-OH). acs.org
The formation of TFP active esters is commonly achieved through the use of carbodiimide (B86325) coupling reagents. These reagents facilitate the condensation reaction between a carboxylic acid and an alcohol (in this case, 2,3,5,6-tetrafluorophenol) by activating the carboxyl group. libretexts.org
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent in organic synthesis, particularly for peptide and ester formation. thieme-connect.deuni-kiel.de In the synthesis of TFP esters, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of 2,3,5,6-tetrafluorophenol, yielding the TFP ester and N,N'-dicyclohexylurea (DCU) as a byproduct. thieme-connect.de A key advantage of using DCC in solution-phase synthesis is that the DCU byproduct is largely insoluble in most organic solvents and precipitates out, allowing for easy removal by filtration. acs.orgthieme-connect.de
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI): EDCI (also known as EDC) is another popular carbodiimide coupling agent, with the significant advantage of being water-soluble. peptide.comwikipedia.org This property is particularly useful in bioconjugation and when working with water-soluble substrates. The mechanism is similar to that of DCC, but the urea (B33335) byproduct formed from EDCI is also water-soluble and can be easily removed from the desired product through aqueous extraction. wikipedia.org EDCI is often employed in a pH range of 4.0-6.0 for activating carboxyl groups to couple with primary amines or alcohols. wikipedia.org The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimides can further enhance coupling efficiency and minimize side reactions such as racemization in chiral molecules. uni-kiel.depeptide.com
Table 1: Comparison of Common Coupling Reagents for TFP Ester Formation
| Coupling Reagent | Acronym | Key Features | Byproduct Solubility | Primary Application |
| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective, low cost. | Insoluble in most organic solvents. | Solution-phase organic synthesis. thieme-connect.de |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI / EDC | Water-soluble reagent and byproduct. | Water-soluble. | Aqueous-phase reactions, bioconjugation. wikipedia.org |
The effectiveness of TFP esters in acylation reactions stems from the fact that the 2,3,5,6-tetrafluorophenoxide anion is an excellent leaving group. The four highly electronegative fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect. This effect stabilizes the resulting phenoxide anion after the ester is cleaved by a nucleophile, making the departure of the leaving group thermodynamically favorable. Research has shown that TFP esters exhibit greater stability, particularly towards hydrolysis under basic conditions, when compared to their NHS ester counterparts. nih.gov This enhanced stability allows for more efficient coupling reactions with target molecules, such as the amine groups on oligonucleotides or proteins, before the active ester is hydrolyzed by the aqueous reaction medium. nih.gov
Synthesis of Radiopharmaceutical Precursors and Prosthetic Groups for Research Applications
A critical application of TFP esters is in the synthesis of precursors for radiopharmaceuticals, particularly for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that relies on compounds labeled with positron-emitting radioisotopes, such as fluorine-18 (B77423) (¹⁸F). TFP esters serve as "prosthetic groups," which are pre-labeled molecules designed to be easily attached to a larger biomolecule of interest. researchgate.netnih.gov
The general strategy for radiolabeling using TFP esters involves a two-step process. First, a small molecule containing the desired radioisotope (e.g., ¹⁸F) is synthesized with a carboxylic acid function, which is then converted into its TFP active ester. This radiolabeled TFP ester can then be efficiently coupled to a targeting biomolecule, such as a peptide or antibody, which has a free amine group (e.g., the epsilon-amino group of a lysine (B10760008) residue). The TFP ester reacts with the amine to form a stable amide bond, thus attaching the radioisotope to the targeting molecule. researchgate.net This active ester method simplifies the labeling process, often allowing for rapid and high-yield conjugation under mild conditions. acs.orgnih.gov
The development of efficient methods for ¹⁸F-labeling is a major focus of radiopharmaceutical chemistry. The TFP ester strategy has been successfully applied to create novel prosthetic groups for this purpose. A prominent example is the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP). researchgate.netnih.gov
This important prosthetic group can be synthesized in a single, rapid step from its corresponding precursor. acs.org The resulting [¹⁸F]F-Py-TFP is a versatile reagent that can be purified using a simple solid-phase extraction (SPE) cartridge and then reacted with various biomolecules. acs.org For instance, it has been used to label peptides containing the Arg-Gly-Asp (RGD) sequence, which targets integrin αvβ3, a receptor often overexpressed in tumor angiogenesis. researchgate.netnih.gov The resulting ¹⁸F-labeled RGD peptides can be used as PET imaging probes to visualize and study tumors. The nonradioactive conjugates prepared from F-Py-TFP have demonstrated high binding affinities for their targets, validating the utility of this prosthetic group in developing effective research probes. nih.gov
Table 2: Examples of TFP Ester-Based Radiopharmaceutical Precursors
| Precursor/Prosthetic Group | Radioisotope | Target Biomolecule Type | Application |
| 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) | Fluorine-18 (¹⁸F) | Peptides (e.g., RGD), Proteins | PET Imaging Probes. researchgate.netnih.gov |
| [¹⁸F]Fluorobenzoic acid ([¹⁸F]FBA) active esters | Fluorine-18 (¹⁸F) | Various biomolecules | PET Imaging Probes. researchgate.net |
Amidation and Peptide Coupling Reactions
The carboxylic acid moiety of this compound readily participates in amidation and peptide coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of more complex molecular architectures.
The direct condensation of the carboxylic acid with a primary or secondary amine to form an amide bond is typically facilitated by a coupling reagent. researchgate.netresearchgate.netunimi.it A wide variety of such reagents have been developed to promote this dehydration reaction under mild conditions, minimizing side reactions and preserving stereochemical integrity when chiral amines are used. uni-kiel.deuniurb.it Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HBTU, HATU, COMU), and phosphonium (B103445) salts (e.g., BOP, PyAOP). uni-kiel.depeptide.comgoogle.com
For instance, the reaction of this compound with an amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF) would yield the corresponding N-substituted 2-(2,3,5,6-tetrafluorophenyl)acetamide.
Furthermore, the carboxylic acid can be converted into a more reactive acylating intermediate, such as an acyl chloride or an active ester. researchgate.net Pentafluorophenyl (PFP) esters, for example, are highly reactive acylating agents that can be prepared from carboxylic acids and are known to react efficiently with amines to form amides. nih.gov
The general scheme for these reactions is as follows:
Direct Amidation: Carboxylic Acid + Amine + Coupling Reagent → Amide + Byproducts
Via Active Ester: Carboxylic Acid → Active Ester (e.g., PFP ester) + Amine → Amide + Phenol (B47542) byproduct
These methods are broadly applicable and tolerate a wide range of functional groups on the amine coupling partner. researchgate.net
Reactions Involving the Aromatic Ring System
The tetrafluorinated phenyl ring is the site of unique reactivity, primarily governed by the strong electron-withdrawing nature of the fluorine substituents.
The high degree of fluorination renders the aromatic ring of this compound electron-deficient and, therefore, highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org In this reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms as a fluoride (B91410) ion. nih.gov This process is a powerful tool for introducing a variety of substituents onto the polyfluorinated ring.
The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.org The presence of multiple electron-withdrawing fluorine atoms stabilizes this negative charge, facilitating the reaction. libretexts.org
Studies on related polyfluoroarenes, such as hexafluorobenzene (B1203771) and monosubstituted pentafluorobenzenes, show that substitution is highly regioselective. nih.gov For a pentafluorophenyl group (C₆F₅), nucleophilic attack occurs preferentially at the para-position (the fluorine atom at C-4). nih.govsemanticscholar.orgscispace.com In the case of the 2,3,5,6-tetrafluorophenyl group, the positions are equivalent, and substitution of any of the four fluorine atoms leads to the same initial product.
A diverse range of nucleophiles can be employed in these SNAr reactions, including:
O-Nucleophiles: Alkoxides and phenoxides react to form aryl ethers.
N-Nucleophiles: Amines (primary and secondary) and anilines yield secondary or tertiary arylamines.
S-Nucleophiles: Thiolates react to produce aryl thioethers.
The table below summarizes typical SNAr reactions on polyfluorinated aromatic rings.
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOMe) | Aryl ether |
| Phenoxide (ArO⁻) | Sodium phenoxide (NaOPh) | Diaryl ether |
| Amine (R₂NH) | Diethylamine (Et₂NH) | N,N-Dialkyl-tetrafluoroaniline derivative |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Aryl thioether |
Table 1: Examples of Nucleophiles in SNAr Reactions on Polyfluorinated Rings
In stark contrast to its reactivity towards nucleophiles, the tetrafluorophenyl ring is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com EAS reactions, such as nitration, halogenation, and Friedel-Crafts alkylation/acylation, involve the attack of an electrophile on the electron-rich π-system of the aromatic ring. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
The four fluorine atoms on the ring exert a powerful electron-withdrawing inductive effect (-I effect). This effect drastically reduces the electron density of the aromatic ring, making it a very poor nucleophile and thus highly resistant to attack by electrophiles. wikipedia.org While fluorine atoms also have a lone pair that can be donated via resonance (+R effect), which is ortho-, para-directing, the inductive effect is overwhelmingly dominant in polyfluorinated systems. Consequently, forcing conditions are typically required for EAS on even monofluorobenzene, and for highly fluorinated rings like the one in this compound, such reactions are generally not feasible.
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge. However, recent advances in organometallic chemistry have enabled the use of polyfluorinated arenes in metal-catalyzed cross-coupling reactions. ciac.jl.cn These reactions provide a powerful alternative to SNAr for forming new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. eie.gr
While the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in cross-coupling, specialized catalytic systems, often based on nickel or palladium, can facilitate its cleavage. mdpi.commdpi.com For instance, palladium(0) complexes, sometimes in the presence of additives like lithium iodide, have been shown to catalyze the cross-coupling of hexafluorobenzene (C₆F₆) with organozinc reagents. mdpi.commdpi.com Similarly, nickel catalysts with N-heterocyclic carbene (NHC) ligands have been used for the Suzuki-Miyaura coupling of polyfluoroarenes like octafluorotoluene (B1221213) with arylboronic acids. mdpi.com
These methodologies could potentially be applied to this compound or its derivatives, allowing for reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The specific conditions would require careful optimization of the catalyst, ligand, base, and solvent to achieve efficient C-F bond activation without affecting the acetic acid side chain.
Transformations at the Acetic Acid Side Chain
The methylene (B1212753) (CH₂) group of the acetic acid side chain, located at the alpha-position to the carboxyl group, is a site for potential functionalization. The carboxylic acid group itself can act as a directing group in metal-catalyzed C-H activation reactions, enabling the selective introduction of new functional groups at this position.
This strategy allows for the transformation of a relatively inert C-H bond into a new C-C, C-N, or C-O bond. For example, palladium-catalyzed C-H amination could be envisioned where the carboxylic acid coordinates to the metal center, directing the catalytic machinery to the adjacent C-H bonds. Subsequent reaction with an aminating agent would install a nitrogen-based functional group.
While specific examples for this compound are not extensively documented in the provided context, the principles of directed C-H functionalization are well-established for phenylacetic acid derivatives. These reactions offer a modern and efficient route to synthesize complex alpha-substituted acids, which are valuable precursors for pharmaceuticals and other biologically active molecules.
Carboxylic Acid Group Modifications of this compound
The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical transformations to produce a range of derivatives. These modifications, which include anhydride (B1165640) formation and reduction, are crucial for the synthesis of new compounds with potentially altered reactivity, solubility, and biological activity.
Anhydride Formation:
The conversion of carboxylic acids to anhydrides is a standard organic transformation. For this compound, this can be achieved by reacting it with a suitable dehydrating agent. A common method involves the use of acetic anhydride in the presence of a catalyst. This reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of one carboxylic acid molecule is replaced by the acyl group of another. The resulting (2,3,5,6-Tetrafluorophenyl)acetic anhydride is a reactive species that can be used as an acylating agent in subsequent reactions.
Reduction to Alcohol:
The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 2-(2,3,5,6-tetrafluorophenyl)ethanol. This transformation requires a strong reducing agent due to the low reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose. wikipedia.orgmasterorganicchemistry.combyjus.comvedantu.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. wikipedia.orgic.ac.uk The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the carboxylic acid.
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride | (2,3,5,6-Tetrafluorophenyl)acetic anhydride |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-(2,3,5,6-tetrafluorophenyl)ethanol |
| This compound | Thionyl Chloride (SOCl₂) | (2,3,5,6-Tetrafluorophenyl)acetyl chloride |
| (2,3,5,6-Tetrafluorophenyl)acetyl chloride | Ammonia (B1221849) | 2-(2,3,5,6-Tetrafluorophenyl)acetamide |
Table 1. Examples of Carboxylic Acid Group Modifications
Detailed Research Findings:
While specific literature detailing the anhydride formation and reduction of this compound is not abundant, the general principles of carboxylic acid chemistry are applicable. For instance, the synthesis of the corresponding amide, 2-(pentafluorophenyl)acetamide, from the closely related pentafluorophenylacetonitrile has been reported, indicating the feasibility of nucleophilic attack at the carbonyl carbon of such fluorinated phenylacetic acid derivatives. nih.gov The formation of amides from carboxylic acids often proceeds via an activated intermediate, such as an acyl chloride. The conversion of this compound to its acyl chloride can be accomplished using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is a more reactive electrophile and readily undergoes reaction with nucleophiles like ammonia or primary amines to form the corresponding amides. fishersci.co.uk
The reactivity of the carboxylic acid group is influenced by the electron-withdrawing nature of the tetrafluorophenyl ring. This electronic effect can enhance the acidity of the carboxylic proton and influence the reactivity of the carbonyl group towards nucleophiles. These modifications of the carboxylic acid group open avenues for the synthesis of a diverse library of compounds derived from this compound, which can be explored for various applications.
Mechanistic Investigations of Reactions Involving 2,3,5,6 Tetrafluorophenyl Acetic Acid Derivatives
Elucidation of Active Ester Reactivity Mechanisms
Active esters derived from (2,3,5,6-Tetrafluorophenyl)acetic acid, known as tetrafluorophenyl (TFP) esters, are widely used as amine-reactive coupling reagents. Their reactivity is governed by the electron-withdrawing nature of the tetrafluorophenyl group, which significantly influences the course of nucleophilic substitution reactions.
The primary reaction pathway for TFP esters involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the ester. This proceeds via a standard nucleophilic acyl substitution mechanism. The reaction forms a stable amide bond and releases 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct. wikipedia.org This one-step process is highly efficient for conjugating molecules, such as attaching fluorophores or haptens to biomolecules. wikipedia.org
The mechanism is analogous to that of other common active esters, such as N-hydroxysuccinimidyl (NHS) esters and pentafluorophenyl (PFP) esters. whiterose.ac.uk The amine nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the tetrafluorophenoxide anion is eliminated as a leaving group, and the carbonyl double bond is reformed, yielding the final amide product. The efficiency of this process is enhanced by the excellent leaving group ability of the tetrafluorophenoxide, which is stabilized by the inductive effect of the four fluorine atoms.
The presence of the tetrafluorophenyl ring has a profound impact on the reaction kinetics of the active ester, primarily concerning its reactivity and stability. Fluorine's high electronegativity results in significant electron withdrawal from the aromatic ring, which in turn increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect leads to TFP esters being highly reactive, with reactivity comparable to that of NHS esters. whiterose.ac.uk
A key advantage of TFP esters over the more common NHS esters is their enhanced hydrolytic stability. TFP esters are significantly less susceptible to spontaneous hydrolysis, especially under the basic pH conditions often required for conjugation reactions with biomolecules. wikipedia.org This increased stability minimizes the competing side reaction of ester hydrolysis, which can reduce conjugation efficiency. Research has shown that TFP esters can remain stable for several hours at basic pH, far outlasting their NHS counterparts. wikipedia.org This stability is attributed to the electronic nature of the tetrafluorophenol leaving group. While pentafluorophenyl (PFP) esters are slightly more reactive than TFP esters, the hydrolytic stability follows the order: NHS > PFP > TFP. whiterose.ac.uk
| Ester Type | Relative Reactivity with Amines | Relative Hydrolytic Stability | Key Feature |
|---|---|---|---|
| TFP Ester | High (similar to NHS) | Good (better than NHS) | Less susceptible to hydrolysis than NHS esters. wikipedia.org |
| NHS Ester | High | Moderate | Commonly used but prone to hydrolysis at basic pH. whiterose.ac.uk |
| PFP Ester | Very High (slightly higher than TFP) | Good (better than TFP) | Highly reactive with good stability. whiterose.ac.uk |
| p-Nitrophenyl (PNP) Ester | Low | Low | Often too unreactive for efficient conjugation. whiterose.ac.uk |
Mechanistic Aspects of Aromatic Functionalization
The C–H bonds on the tetrafluorophenyl ring are potential sites for functionalization. The high degree of fluorination influences the mechanisms of these C–H activation reactions, particularly favoring radical and specific organometallic pathways.
Fluorinated aromatic systems can participate in reactions proceeding through radical intermediates. For instance, alkyl radicals, such as the trifluoromethyl radical, can engage in Minisci-type reactions to functionalize electron-deficient aromatic rings. nih.gov The reaction is typically initiated to generate a radical species, which then adds to the aromatic ring. In the context of a tetrafluorophenyl system, the single C-H bond represents a site for such radical substitution.
The mechanism generally involves the generation of a radical (R•) from a precursor. This radical then attacks the fluorinated aromatic ring, forming a radical-adduct intermediate. Subsequent oxidation and deprotonation lead to the final substituted product. The stability of the intermediates and the reaction conditions are critical in determining the outcome. Studies on related compounds like phenylacetic acid derivatives have explored molecule-induced radical formation (MIRF), where reactions can proceed through stepwise mechanisms involving initial bond homolysis followed by decarboxylation to yield benzyl-type radicals. nih.gov
A prevalent mechanism for the C–H activation of fluorinated arenes is the Concerted Metalation Deprotonation (CMD) pathway, also referred to as Ambiphilic Metal-Ligand Activation (AMLA). acs.org This mechanism is particularly common for reactions catalyzed by late transition metals such as palladium(II), rhodium(III), and iridium(III). wikipedia.org
In the CMD mechanism, the cleavage of the C–H bond and the formation of the new carbon-metal bond occur in a single, concerted step through a six-membered cyclic transition state. wikipedia.orgpanchakotmv.ac.in This process does not involve a formal oxidative addition of the C–H bond to the metal center. Instead, a ligand on the metal catalyst, typically a carboxylate like acetate (B1210297), acts as an internal base, abstracting the proton from the C–H bond as the metal center coordinates to the carbon. nih.gov
The presence of fluorine atoms ortho to a C–H bond can enhance its reactivity toward metal centers, an observation termed the "ortho-fluorine effect." whiterose.ac.uk Mechanistic studies have shown that the C–H bond activation is often the rate-limiting step in catalytic cycles involving CMD. nih.gov The assistance of a base is crucial, and the strength of the acid whose conjugate base is used as the ligand can significantly influence the reaction barrier. nih.gov This pathway allows for the direct functionalization of the C–H bond on the tetrafluorophenyl ring of this compound derivatives, enabling reactions like direct arylation. acs.org
Rearrangement Reactions
Derivatives of this compound can be precursors to structures that have the potential to undergo rearrangement reactions, although the highly fluorinated ring can influence the expected pathways. One notable investigation in this area involved the cyclization of N-(2,3,5,6-tetrafluorophenyl)-N'-thiobenzoylhydrazine. In this study, the possibility of a Smiles-type rearrangement was considered as an alternative mechanistic pathway to direct nucleophilic displacement of an ortho-fluorine atom. cdnsciencepub.com However, detailed structural analysis using Nuclear Overhauser Effect (n.O.e.) data conclusively demonstrated that the cyclization proceeds directly without any rearrangement. cdnsciencepub.com
While this specific case showed no rearrangement, other derivatives of this compound could potentially undergo classical rearrangement reactions depending on their functionality. For example, if the acetic acid moiety is converted into a primary amide, a Hofmann rearrangement could produce a benzylamine (B48309) derivative with one fewer carbon atom. bdu.ac.in Similarly, conversion to an acyl azide (B81097) followed by heating could initiate a Curtius rearrangement to yield an isocyanate, which is a versatile intermediate. bdu.ac.inlibretexts.org The mechanisms of these reactions are generally believed to be concerted, avoiding the formation of discrete nitrene intermediates. bdu.ac.in The electronic effects of the tetrafluorophenyl group would likely influence the kinetics of the key migratory step in these potential rearrangements.
Smiles-type Rearrangements in Fluorinated Systems
The Smiles rearrangement is a significant class of intramolecular nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This rearrangement involves the migration of an aryl group from one heteroatom to another within the same molecule. For the rearrangement to occur, the aromatic ring must be activated by electron-withdrawing groups, a condition readily met in polyfluorinated systems like those derived from this compound. wikipedia.org The strong inductive effect of the fluorine atoms enhances the electrophilicity of the ipso-carbon, making it susceptible to intramolecular nucleophilic attack.
In the context of highly fluorinated systems, a Smiles-type rearrangement has been observed during the cyclization of N-(2,3,5,6-tetrafluorophenyl)-N'-thiobenzoylhydrazine. lookchem.com The proposed mechanism involves an initial nucleophilic attack by the sulfur atom onto the fluorinated ring to form a spirocyclic transition state. This is followed by the displacement of an ortho-fluorine atom by the nitrogen atom to yield the final rearranged product, a 4-acetyl-2-phenyl-5,6,8-trifluoro-4H-1,3,4-benzothiadiazine. lookchem.com The electron-withdrawing fluorine atoms are crucial for activating the ring towards this intramolecular substitution. wikipedia.org The reaction pathway is distinct from a direct cyclization without rearrangement, a possibility that was ruled out through spectroscopic analysis. lookchem.com
Recent investigations have also explored radical versions of the Smiles rearrangement, which can be initiated by visible light and a photocatalyst. rsc.orgrsc.org This expands the scope of the reaction to include non-activated aromatic systems, although the highly electron-deficient nature of the tetrafluorophenyl group makes it exceptionally well-suited for the classical anionic pathway. wikipedia.orgrsc.org
| Factor | Influence on Smiles Rearrangement in Fluorinated Systems | Reference |
| Aromatic Ring Activation | The four electron-withdrawing fluorine atoms on the phenyl ring strongly activate it towards intramolecular nucleophilic aromatic substitution (SNAr). | wikipedia.org |
| Reaction Intermediate | The reaction proceeds via a spirocyclic Meisenheimer-type intermediate. | |
| Nucleophile | A strong internal nucleophile (e.g., from a deprotonated amine, thiol, or alcohol) is required to initiate the attack on the activated ring. | wikipedia.org |
| Leaving Group | One of the ortho-fluorine atoms typically acts as the leaving group during the rearomatization step. | lookchem.com |
| Product Formation | Results in the formation of a new heterocyclic system with the aryl group migrated from one heteroatom to another. | lookchem.comresearchgate.net |
Allylic Rearrangements in Amino Acid Synthesis
The synthesis of unnatural amino acids, particularly those containing fluorinated aromatic moieties, is of significant interest for pharmaceutical and materials science applications. nih.govrsc.orgresearchgate.net Allylic rearrangements represent a powerful tool in this field. Specifically, palladium-catalyzed tandem reactions involving allylic C-H amination followed by a vinylic C-H arylation provide a direct and efficient route to precursors of complex amino acids from simple olefin starting materials. nih.govresearchgate.net
This strategy allows for the rapid construction of molecular complexity. The initial step involves the palladium-catalyzed reaction of an olefin with a nitrogen source, such as an N-nosylcarbamate, to form an allylic amine intermediate. This is followed by a vinylic C-H arylation using an arylboronic acid, which introduces the desired aromatic group. nih.gov
This methodology is highly applicable to the synthesis of fluorinated homophenylalanine (hPhe) derivatives. By employing a (2,3,5,6-tetrafluorophenyl)boronic acid or a related organoboron reagent in the arylation step, it is possible to synthesize hPhe precursors containing the tetrafluorophenyl group. The reaction typically exhibits excellent regio- and stereoselectivity, yielding the E-isomer of the styryl product. nih.gov These precursors can then be converted into the final enantiopure amino acids through established chemical transformations, such as Sharpless asymmetric dihydroxylation followed by cleavage of the protecting groups. nih.gov The incorporation of the tetrafluorophenyl moiety can significantly alter the biological and physicochemical properties of the resulting amino acids and peptides. nih.gov
| Reaction Step | Description | Key Reagents | Result | Reference |
| Allylic C-H Amination | An intramolecular reaction forming a cyclic intermediate (e.g., an oxazolidinone) from an olefin with a tethered nitrogen nucleophile. | Pd(II) catalyst, N-nosylcarbamate, oxidant | Formation of an allylic amine intermediate. | nih.gov |
| Vinylic C-H Arylation | Introduction of the aromatic moiety onto the vinyl group of the intermediate. | Arylboronic acid (e.g., (2,3,5,6-tetrafluorophenyl)boronic acid) | Synthesis of a styryl-oxazolidinone, a precursor to fluorinated homophenylalanine. | nih.gov |
| Conversion to Amino Acid | Removal of protecting groups and transformation of the functional groups to yield the final amino acid. | Thiophenol (for nosyl removal), oxidation, hydrolysis | Enantiopure fluorinated unnatural amino acid. | nih.govresearchgate.net |
Solvent Effects and Catalysis in Reaction Mechanisms
The mechanistic pathway and rate of reactions involving this compound and its derivatives are profoundly influenced by the choice of solvent and the presence of catalysts.
Solvent Effects:
Solvent polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and intermediates, thereby altering reaction outcomes. wikipedia.org According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated by polar solvents, while those that disperse charge are slowed. wikipedia.org For instance, in nucleophilic substitution reactions involving derivatives of this compound, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often preferred. wizeprep.com These solvents can solvate cations effectively while leaving anions (the nucleophiles) relatively unsolvated and thus more reactive. In contrast, polar protic solvents like water or alcohols can form hydrogen bonds with anionic nucleophiles, reducing their nucleophilicity and slowing the reaction rate. wikipedia.orgwizeprep.com The reaction of carboxylic acids with diazodiphenylmethane, a process where the rate-determining step is proton transfer from the acid, shows a strong dependence on the solvent's hydrogen bond donor and acceptor properties. researchgate.net
| Solvent Property | Effect on Reaction Mechanism | Example Solvents | Reference |
| Polar Protic | Stabilizes both cations and anions (especially through H-bonding). Can slow SN2 reactions by solvating the nucleophile. | Water, Methanol, Acetic Acid | wikipedia.orgmdpi.com |
| Polar Aprotic | Solvates cations well but not anions. Accelerates SN2 reactions by leaving the nucleophile highly reactive. | DMSO, DMF, Acetonitrile (B52724) | wikipedia.orgwizeprep.com |
| Non-Polar | Poorly solvates charged species. Generally used for reactions involving non-polar reactants. | Hexane, Toluene | wikipedia.org |
Catalysis:
Catalysis is essential for achieving high efficiency and selectivity in many reactions involving polyfluorinated aromatic compounds. Palladium catalysts, in particular, have been shown to be effective for C-H bond activation and arylation of polyfluorobenzenes. researchgate.net For example, heterogeneous catalysts like Pd/C can be used for the direct arylation of tetrafluorobenzene derivatives, providing a route to form new carbon-carbon bonds under specific conditions. researchgate.net
Furthermore, the electronic properties of the tetrafluorophenyl group itself can be harnessed within a catalyst's structure. Metalloporphyrins, such as cobalt tetrakis(pentafluorophenyl)porphyrin (CoTPFPP), are used as oxidation catalysts. nih.gov The electron-withdrawing nature of the pentafluorophenyl groups enhances the catalytic activity of the metal center. When such catalysts are immobilized on a support like chitosan, their performance and reusability can be significantly improved, demonstrating high turnover frequencies in oxidation reactions. nih.gov The support can provide favorable nano-environments and axial coordination to the metal center, further boosting catalytic efficiency. nih.gov
Computational Chemistry and Theoretical Studies
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and bonding in molecules. By considering molecular orbitals that extend over the entire molecule, MO theory can explain the distribution of electrons and predict molecular properties. For a molecule like (2,3,5,6-Tetrafluorophenyl)acetic acid, MO theory can be qualitatively used to describe the delocalization of electrons in the aromatic ring and the influence of the electron-withdrawing fluorine atoms on the electronic character of the molecule.
Density Functional Theory (DFT) Calculations on Fluorinated Carboxylic Acids
Density Functional Theory (DFT) has become a primary computational tool for studying fluorinated carboxylic acids due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, providing valuable information about its geometry, energy, and properties.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For fluorinated carboxylic acids, DFT has been used to study various reactions, including degradation pathways. For instance, studies on the degradation of perfluoroalkyl carboxylic acids (PFCAs) have utilized DFT to support proposed mechanisms, such as the homolytic cleavage of the C-C bond between the alkyl chain and the carboxyl group. uantwerpen.be
In the context of oxidative fluorination reactions, DFT calculations have been employed to understand the role of catalysts and to determine the most plausible reaction pathways by comparing the activation energies of different proposed mechanisms. aip.org For example, DFT has been used to investigate the transformation of 6:2 fluorotelomer sulfonate into various PFCAs, initiated by hydroxyl radicals, by mapping the entire reaction path and identifying the optimal pathways based on calculated rate constants. researchgate.net These studies provide a detailed understanding of the step-by-step molecular transformations.
DFT is widely used to predict a range of spectroscopic properties, which can then be compared with experimental data to confirm molecular structures or to aid in spectral assignment.
For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is a common application. DFT calculations, such as those using the B3LYP functional, have been successfully used to predict the ¹⁹F NMR parameters for various linear and branched perfluorinated carboxylic acids. acs.org These predictions have revealed trends in chemical shifts related to the position of CF₃, CF₂, and CF groups within the molecule. acs.org
Vibrational Circular Dichroism (VCD) spectroscopy, a technique sensitive to the stereochemistry of chiral molecules, heavily relies on DFT for spectral prediction and interpretation. For highly fluorinated chiral carboxylic acids, accurate DFT calculations are essential for assigning the absolute configuration. uantwerpen.be It has been demonstrated that the choice of the functional is critical for accurately predicting the vibrational frequencies of C-F bonds. uantwerpen.be The M06-2X functional, for instance, has been shown to be superior to the more common B3LYP functional in predicting the C–F normal modes in these systems. uantwerpen.be The comparison between the experimental VCD spectrum and the DFT-calculated spectrum allows for the unambiguous determination of a molecule's absolute configuration.
Table 1: Comparison of DFT Functionals for VCD Analysis of Fluorinated Carboxylic Acids
| DFT Functional | Performance in Predicting C-F Normal Modes | Reference |
| B3LYP | Often misplaces C-F stretching vibrations | uantwerpen.be |
| B3LYP-GD3 | Similar performance to B3LYP | uantwerpen.be |
| M06-2X | Superior accuracy in predicting C-F normal modes | uantwerpen.be |
This table is generated based on findings from a study on highly fluorinated carboxylic acids and may not be directly representative of this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of molecular structure) and experimentally determined reactivity data.
The development of a QSRR model typically involves calculating a variety of descriptors, which can range from simple constitutional indices to complex quantum chemical parameters. For a series of fluorinated carboxylic acids, these descriptors could include steric parameters, electronic properties (like atomic charges or dipole moments), and topological indices. Once a statistically significant correlation is established, the QSRR model can be used to predict the reactivity of new, untested compounds within the same chemical class. While the principles of QSRR are broadly applicable, specific QSRR studies focusing on this compound and its derivatives are not prevalent in the existing literature. The development of such models would be beneficial for predicting properties like acidity or reaction rates without the need for extensive experimental work.
Modeling of Intermolecular Interactions and Crystal Packing in Fluorinated Compounds
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. For fluorinated compounds, interactions involving fluorine atoms, such as hydrogen bonds (C-H···F), halogen bonds, and F···F contacts, play a significant role in determining the crystal packing.
Computational modeling is a key tool for understanding and predicting these interactions and the resulting crystal structures. Quantum chemical calculations can be used to determine the energies of different intermolecular interactions within dimers or larger molecular clusters extracted from the crystal lattice. For instance, the Quantum Theory of Atoms in Molecules (QTAIM) approach can be used to analyze the electron density to characterize and quantify the strength of weak intermolecular bonds.
Table 2: Common Intermolecular Interactions in Fluorinated Organic Crystals
| Interaction Type | Description | Role in Crystal Packing |
| C-H···F Hydrogen Bond | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | Often a significant stabilizing interaction. |
| F···F Interactions | Close contacts between fluorine atoms on adjacent molecules. | Contribution to lattice energy can be considerable, but varies. |
| C-H···O Hydrogen Bond | Hydrogen bond involving a C-H donor and an oxygen acceptor (e.g., from a carboxyl group). | Often a primary stabilizing force in carboxylic acids. |
| Halogen Bonds | Noncovalent interaction involving a halogen atom as an electrophilic species. | Can be a significant structure-directing interaction. |
| π-stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the packing of aromatic fluorinated compounds. |
This table provides a general overview of interactions and is not specific to the crystal structure of this compound.
Advanced Analytical Methodologies in the Study of 2,3,5,6 Tetrafluorophenyl Acetic Acid Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of (2,3,5,6-Tetrafluorophenyl)acetic acid, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H and ¹³C NMR Applications
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the organic framework of this compound.
The ¹H NMR spectrum is expected to show two main signals. A singlet for the methylene (B1212753) (-CH₂-) protons, typically appearing in the downfield region due to the electron-withdrawing effects of the adjacent carboxylic acid and tetrafluorophenyl groups. The acidic proton of the carboxylic acid (-COOH) would likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.
The ¹³C NMR spectrum provides a carbon map of the molecule. Key expected signals include those for the carboxylic carbon, the methylene carbon, and the carbons of the tetrafluorophenyl ring. The signals for the fluorinated aromatic carbons will exhibit complex splitting patterns due to carbon-fluorine coupling (¹J_CF, ²J_CF, etc.), which can provide valuable structural information. The chemical shifts are influenced by the high electronegativity of the fluorine atoms.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₂- | ~3.5 - 4.0 | Singlet |
| ¹H | -COOH | >10 | Broad Singlet |
| ¹³C | -COOH | ~170 - 180 | Singlet |
| ¹³C | -CH₂- | ~30 - 40 | Singlet |
| ¹³C | C-F | ~135 - 150 | Multiplets (due to C-F coupling) |
| ¹³C | C-CH₂ | ~105 - 115 | Multiplet (due to C-F coupling) |
¹⁹F NMR for Fluorine-Containing Compounds
Given the tetrafluorinated nature of the phenyl ring, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this compound. This technique is highly sensitive to the chemical environment of the fluorine atoms.
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two pairs of chemically non-equivalent fluorine atoms (F-2/F-6 and F-3/F-5). These signals will appear as complex multiplets due to mutual fluorine-fluorine (³J_FF, ⁴J_FF) and fluorine-proton (through-space or long-range) couplings. The chemical shifts of these fluorine atoms are indicative of their positions on the aromatic ring and are typically referenced against a fluorine standard like CFCl₃.
| Fluorine Position | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity |
|---|---|---|
| F-2, F-6 | ~ -140 to -145 | Multiplet |
| F-3, F-5 | ~ -155 to -160 | Multiplet |
Nuclear Overhauser Effect (NOE) Measurements for Stereochemical Assignment
The Nuclear Overhauser Effect (NOE) is an NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. wikipedia.orglibretexts.org While this compound itself does not have stereocenters, NOE measurements can be crucial for determining the stereochemistry of its derivatives or in studies of its intermolecular interactions.
In an NOE experiment, irradiation of a specific proton resonance can lead to an enhancement of the signal intensity of other protons that are close in space (typically within 5 Å). For example, in a derivative of this compound with a chiral center, NOE correlations could be used to establish the relative stereochemistry of substituents. By observing which protons show an NOE enhancement upon irradiation of a specific proton, a through-space connectivity map can be constructed, providing valuable insights into the three-dimensional structure of the molecule. youtube.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound.
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group as COOH (a loss of 45 Da) or the loss of CO₂ (a loss of 44 Da) followed by the loss of a hydrogen atom. The tetrafluorobenzyl cation would be a likely prominent fragment.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For C₈H₄F₄O₂, the calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.
| Technique | Parameter | Predicted Value |
|---|---|---|
| MS (EI) | Molecular Ion (M⁺˙) | m/z 212 |
| MS (EI) | Key Fragment ([M-COOH]⁺) | m/z 167 |
| HRMS | Calculated Exact Mass for [C₈H₄F₄O₂]⁺ | 212.0147 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable for this purpose.
In a typical setup, a C18 stationary phase would be employed, which is a nonpolar silica-based packing material. The mobile phase would consist of a mixture of an aqueous solvent (often with a buffer to control the pH and ensure the carboxylic acid is in a consistent ionization state) and an organic modifier such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time (t_R), the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions and can be used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Acetic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Expected Retention Time (t_R) | Dependent on exact conditions, but expected to be well-retained. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for separating components of a mixture, assessing compound purity, and monitoring the progress of chemical reactions. libretexts.orgmicrobenotes.com The principle of TLC relies on the differential partitioning of compounds between a stationary phase and a mobile phase. microbenotes.com For the analysis of this compound, the stationary phase is typically a thin layer of a polar adsorbent, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated on an inert plate of glass or aluminum. chemistryhall.comorgchemboulder.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. orgchemboulder.com
The separation is governed by the polarity of the analyte relative to the stationary and mobile phases. This compound is a polar molecule due to its carboxylic acid functional group. Therefore, it will have a strong affinity for the polar silica gel stationary phase, adsorbing to its surface primarily through hydrogen bonding. chemistryhall.com The choice of the mobile phase is critical for achieving effective separation. A solvent system must be sufficiently polar to overcome the analyte's adsorption to the stationary phase and move it up the plate, but not so polar that it moves all components to the solvent front without separation. utexas.edu
For carboxylic acids like this compound, it is common to use a mobile phase consisting of a mixture of solvents, often including a small amount of a polar organic acid like acetic or formic acid. chemistryhall.comresearchgate.net The addition of acid to the eluent helps to suppress the ionization of the analyte's carboxylic acid group, which results in sharper spots and more consistent migration. orgchemboulder.com Solvent systems for related phenylacetic acid derivatives have included mixtures such as n-butanol-acetic acid-water and n-hexane-ethyl acetate (B1210297). nih.govrsc.org
The position of the compound on the developed TLC plate is quantified by its Retention Factor (Rf), which is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. khanacademy.orgstudymind.co.uklibretexts.org
Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front)
The Rf value is characteristic for a specific compound in a particular solvent system and can be used for identification when compared to a standard. studymind.co.uk A lower Rf value indicates stronger adsorption to the stationary phase and lower solubility in the mobile phase, which is characteristic of more polar compounds. khanacademy.org Conversely, a higher Rf value signifies weaker adsorption and higher solubility, typical of less polar compounds. khanacademy.org Visualization of the separated spots for this compound, which is colorless, is typically achieved by using a UV lamp, as the fluorinated benzene (B151609) ring will absorb UV light and appear as a dark spot on a fluorescent plate. libretexts.orgorgchemboulder.com
Interactive Table 1: Illustrative Retention Factors (Rf) of this compound in Various Solvent Systems
This table presents hypothetical data to demonstrate the effect of mobile phase polarity on the Rf value.
| Mobile Phase (Solvent System) | Component Ratio (v/v/v) | Mobile Phase Polarity | Predicted Rf Value |
| Hexane : Ethyl Acetate | 70 : 30 | Low | 0.25 |
| Hexane : Ethyl Acetate | 50 : 50 | Medium | 0.45 |
| Chloroform : Methanol | 95 : 5 | Medium-High | 0.60 |
| n-Butanol : Acetic Acid : Water | 12 : 3 : 5 | High | 0.78 |
Vibrational Spectroscopy (IR, VCD) for Molecular Structure and Conformation
For this compound, the IR spectrum provides a unique fingerprint, allowing for its identification and structural confirmation. The key functional groups—the carboxylic acid, the methylene bridge, and the tetrafluorinated aromatic ring—give rise to distinct and predictable absorption bands.
O–H Stretch: The carboxylic acid O–H group exhibits a very broad and strong absorption band, typically in the range of 3300-2500 cm⁻¹. This broadness is due to extensive intermolecular hydrogen bonding, where two molecules form a stable dimer. libretexts.org
C–H Stretches: Aromatic C–H stretching vibrations appear at frequencies slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). orgchemboulder.com The aliphatic C–H stretches from the -CH₂- group are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org
C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is one of the most intense and recognizable bands in the spectrum, appearing in the region of 1730-1700 cm⁻¹. In the solid state or in concentrated solutions, this band is often found near 1710 cm⁻¹ due to the formation of hydrogen-bonded dimers. libretexts.orgnih.gov
C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. orgchemboulder.compressbooks.pub
C–O Stretch and O–H Bend: The C–O stretching and O–H in-plane bending vibrations of the carboxylic acid group are coupled and result in bands between 1440-1210 cm⁻¹. nih.gov
C–F Stretches: The carbon-fluorine bonds are very strong and polar, giving rise to intense absorption bands in the fingerprint region, typically between 1350-1100 cm⁻¹. The presence of multiple C-F bonds on the aromatic ring will result in several strong, characteristic bands in this region.
Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of left and right circularly polarized infrared light. acs.org While standard IR spectroscopy provides information about the functional groups, VCD provides stereochemical information, such as the absolute configuration and conformation of chiral molecules in solution. nih.govnih.gov Although this compound is an achiral molecule and would not exhibit a VCD spectrum, the technique is invaluable for studying chiral analogues. For chiral carboxylic acids, VCD is highly sensitive to the conformation of the carboxyl group and the nature of solute-solvent interactions, including dimerization. acs.orgnih.govfigshare.com
Interactive Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | =C–H stretch | 3100 - 3000 | Medium to Weak |
| Methylene Group | –C–H stretch | 2960 - 2850 | Medium |
| Carboxylic Acid | C=O stretch (dimer) | 1730 - 1700 | Very Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C–O stretch / O–H bend | 1440 - 1210 | Strong |
| Aromatic Ring | C–F stretch | 1350 - 1100 | Very Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comwikipedia.org The technique involves irradiating a single crystal of the compound with a beam of X-rays. creativebiomart.net The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, it is possible to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org
For this compound, a single-crystal X-ray diffraction study would reveal its exact solid-state molecular conformation and how the molecules pack together in the crystal lattice. A critical aspect of the crystal structure of carboxylic acids is the extensive network of intermolecular interactions, particularly hydrogen bonding. mdpi.com It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state. mdpi.com In this arrangement, the carboxylic acid groups of two molecules would be linked by a pair of strong O–H···O=C hydrogen bonds, creating a characteristic eight-membered ring motif. mdpi.com
Interactive Table 3: Illustrative Crystallographic Data for an Aromatic Carboxylic Acid
This table shows typical parameters obtained from an X-ray crystallography experiment, based on data for similar fluorinated benzoic acid derivatives. nih.govresearchgate.net
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₈H₄F₄O₂ | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | ~ 5.0 - 8.0 | Unit cell dimension along the a-axis. |
| b (Å) | ~ 8.0 - 12.0 | Unit cell dimension along the b-axis. |
| c (Å) | ~ 12.0 - 16.0 | Unit cell dimension along the c-axis. |
| β (°) | ~ 95 - 105 | The angle of the unit cell's b-axis relative to the a-c plane. |
| Volume (ų) | ~ 800 - 1200 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Key Interaction | O–H···O Hydrogen Bond | The primary intermolecular force forming centrosymmetric dimers. |
Role of 2,3,5,6 Tetrafluorophenyl Acetic Acid in Synthetic Strategy Development
Building Block for Complex Molecule Synthesis
The phenylacetic acid motif is a well-established building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. mdpi.com Compounds like ibuprofen (B1674241) and diclofenac (B195802) are built upon this fundamental structure. mdpi.com The introduction of fluorine atoms onto the phenyl ring significantly modifies the properties of the resulting molecules, making fluorinated phenylacetic acids valuable intermediates for pharmacologically active compounds. google.com For instance, 2,4,5-trifluorophenylacetic acid serves as a key intermediate in the synthesis of Sitagliptin, a drug used to treat type 2 diabetes. google.com
While specific, extensively documented examples of multi-step syntheses starting directly from (2,3,5,6-Tetrafluorophenyl)acetic acid are specialized, its utility as a building block can be inferred from its structural analogues. The highly fluorinated phenyl group is known to enhance metabolic stability and bioavailability by blocking sites susceptible to oxidative metabolism. nbinno.com Therefore, incorporating the this compound unit into a larger molecule is a deliberate strategy to introduce these favorable pharmacokinetic properties. Its role is analogous to that of similar fluorinated building blocks, such as 2,3,5,6-Tetrafluoroterephthalic Acid, which is used in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced polymers. nbinno.com The modern modular approach to synthesis allows for the combination of distinct molecular fragments, each contributing a specific function, making this acid an attractive component for constructing complex, function-inspired materials. semanticscholar.org
Scaffold for Design of Specialty Chemicals
Beyond its role as a simple intermediate, the this compound structure serves as a robust scaffold for the rational design of specialty chemicals. A scaffold in chemical design is a core molecular framework upon which other functional groups are built to create a family of related compounds. The tetrafluorophenylacetic acid core offers a rigid, chemically stable, and electronically defined platform.
The applications for chemicals built upon this scaffold are diverse:
Pharmaceuticals: In medicinal chemistry, the tetrafluorophenyl group can engage in specific interactions with biological targets, such as enzymes or receptors. Its electron-deficient nature can lead to unique binding modes, including favorable interactions with electropositive regions of a protein's active site. nih.gov The strategic placement of fluorine atoms can fine-tune the binding affinity and selectivity of a drug candidate. nih.gov For example, fluorinated hydroxamic acids have been explored as histone deacetylase (HDAC) inhibitors, where the fluorinated "cap" group anchors the inhibitor to the enzyme. mdpi.com
Advanced Polymers and Materials: The incorporation of fluorinated monomers, like derivatives of tetrafluorophenylacetic acid, into polymer chains can yield materials with exceptional properties. nbinno.com These properties often include high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and unique dielectric characteristics, making them suitable for demanding applications in electronics, aerospace, and specialized coatings. nbinno.com
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into pesticides and herbicides can enhance their efficacy and metabolic stability in the environment. The this compound scaffold can be used to develop new agrochemicals with improved performance profiles.
Influence of Fluorination Pattern on Reactivity and Selectivity in Multi-Step Synthesis
The specific 2,3,5,6-tetrafluoro substitution pattern profoundly governs the reactivity of the molecule, offering chemists a tool to direct the outcomes of chemical reactions with high selectivity. The influence of this fluorination pattern is a direct consequence of the strong electronegativity of the fluorine atom. researchgate.net
Key Effects on Reactivity and Selectivity:
Deactivation of the Aromatic Ring: The four fluorine atoms exert a powerful inductive electron-withdrawing effect, which significantly reduces the electron density of the aromatic ring. This deactivation makes the ring highly resistant to electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation. In a multi-step synthesis, this allows for selective functionalization of other parts of the molecule without needing protecting groups for the aromatic ring. For instance, in reactions involving electrophilic attack, such as the Hell-Volhard-Zelinsky halogenation of the carboxylic acid, the reaction would overwhelmingly occur at the alpha-carbon of the acetic acid moiety rather than on the deactivated ring. unimi.it
Increased Acidity: The electron-withdrawing nature of the tetrafluorophenyl group stabilizes the carboxylate anion formed upon deprotonation. This inductive effect results in this compound being a stronger acid than its non-fluorinated counterpart, phenylacetic acid. This altered acidity can affect reaction conditions, catalyst choice, and the reactivity of the carboxyl group itself in subsequent transformations like esterification or amidation. A related compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, has a pKa of 5.3, which is significantly more acidic than its non-fluorinated analog (pKa 9.3), illustrating the potent effect of perfluorination. ossila.com
Side-Chain Reactivity: By effectively shutting down the reactivity of the aromatic ring to many common reagents, the fluorination pattern channels the reactivity towards the acetic acid side chain. Transformations such as conversion to the corresponding acyl chloride using reagents like thionyl chloride, or esterification, can be performed cleanly.
Nucleophilic Aromatic Substitution (SNAr): While resistant to electrophilic attack, the electron-deficient tetrafluorophenyl ring is activated towards nucleophilic aromatic substitution. A strong nucleophile can potentially displace one of the fluorine atoms, although this is generally more difficult than with pentafluorinated systems. This provides a pathway for covalently attaching the scaffold to other molecules or surfaces.
The following table summarizes the comparative influence of the fluorination pattern on chemical properties.
| Property | Phenylacetic Acid | This compound | Influence of Fluorination Pattern |
|---|---|---|---|
| Aromatic Ring Reactivity (Electrophilic) | Susceptible to electrophilic substitution (e.g., nitration, halogenation). | Highly deactivated and resistant to electrophilic substitution. | Fluorine atoms withdraw electron density, making the ring electron-poor and unreactive towards electrophiles. unimi.it |
| Acidity (pKa) | ~4.31 | Significantly lower (more acidic). | The inductive effect of the four fluorine atoms stabilizes the negative charge of the conjugate carboxylate base. nih.govossila.com |
| Reaction Selectivity | Competition between side-chain reaction and ring substitution is possible. | Reactions are highly selective for the acetic acid side chain. | The unreactive nature of the ring directs functionalization to the alpha-carbon or the carboxyl group. |
| Aromatic Ring Reactivity (Nucleophilic) | Generally unreactive to nucleophiles. | Activated towards nucleophilic aromatic substitution (SNAr). | The electron-deficient ring can accommodate the negative charge of the Meisenheimer complex intermediate. |
Development of Novel Reagents and Catalysts Incorporating the Tetrafluorophenylacetic Acid Moiety
The unique properties of the this compound moiety make it an interesting component for the design of new chemical tools, such as specialized reagents and catalysts.
Novel Reagents: Derivatives of this compound can be employed as novel reagents. For example, its activated esters could function as efficient coupling reagents in peptide synthesis or for attaching the tetrafluorophenylacetyl group to other molecules. The high stability and defined electronic properties of the leaving group could offer advantages in certain transformations. This is analogous to the use of 2,3,4,5,6-pentafluorophenylacetic acid to prepare 2,3,4,5,6-pentafluorophenylacetyl chloride, a reactive intermediate for acylation reactions.
Catalyst Design: The tetrafluorophenylacetic acid unit can be incorporated into catalyst structures to modulate their activity and selectivity. It could be used as a ligand for a metal center or appended to a heterogeneous catalyst support. For example, metal-organic frameworks (MOFs) have been functionalized with acetic acid groups to create effective heterogeneous catalysts. nih.gov Incorporating the tetrafluorophenylacetic acid moiety could:
Tune Lewis Acidity: The strong electron-withdrawing nature of the fluorinated ring could influence the electronic properties of a catalytic metal center, thereby tuning its Lewis acidity and reactivity.
Promote Specific Interactions: The electron-deficient aromatic ring is capable of engaging in non-covalent interactions, such as π-stacking with electron-rich substrates, which could play a role in substrate orientation and enantioselectivity.
Enhance Catalyst Stability: The chemical robustness imparted by fluorine atoms could lead to the development of more stable and reusable catalysts.
While the development of catalysts specifically incorporating the this compound group is an emerging area, the principles of catalyst design suggest its potential for creating novel catalytic systems with tailored properties.
Future Directions and Emerging Research Avenues
Chemo- and Regioselective Functionalization of the Tetrafluorophenyl Core
The tetrafluorophenyl core of (2,3,5,6-Tetrafluorophenyl)acetic acid is a prime candidate for selective C-H and C-F bond functionalization. The high degree of fluorination makes the remaining C-H bond acidic and susceptible to metallation, while the C-F bonds can be activated for nucleophilic aromatic substitution (SNAr) reactions.
Future research will likely focus on developing catalytic systems that can selectively target either the C-H or a specific C-F bond. For instance, transition-metal-catalyzed direct arylation reactions could be employed to functionalize the C-H position. Palladium-catalyzed cross-coupling reactions, which have been successful with other polyfluorinated benzenes, could be adapted for this purpose. researchgate.net The regioselectivity of these reactions—whether functionalization occurs at the C-4 position—will be a key area of investigation.
Challenges in this area include controlling the reaction to prevent multiple substitutions and achieving high yields under mild conditions. The development of ligands that can fine-tune the reactivity of the metal catalyst will be crucial for achieving the desired chemo- and regioselectivity.
Table 1: Potential Regioselective Functionalization Reactions
| Reaction Type | Target Bond | Potential Reagents/Catalysts | Expected Product |
|---|---|---|---|
| Direct C-H Arylation | C4-H | Pd/C, Aryl bromides | 4-Aryl-(2,3,5,6-tetrafluorophenyl)acetic acid |
| Nucleophilic Aromatic Substitution | C-F | Nucleophiles (e.g., amines, alkoxides) | Substituted tetrafluorophenylacetic acid derivatives |
Asymmetric Synthesis and Enantioselective Transformations utilizing Derivatives
While this compound itself is achiral, its derivatives can possess chiral centers, making them valuable targets for asymmetric synthesis. nih.gov The development of enantioselective methods to produce chiral derivatives is a significant future direction. This is particularly relevant in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. nih.gov
One approach involves the asymmetric transformation of the acetic acid side chain. For example, enantioselective α-functionalization could introduce a stereocenter adjacent to the fluorinated ring. This could be achieved using chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. mdpi.com
Another avenue is the use of chiral derivatives of this compound as ligands or catalysts in other asymmetric transformations. The electron-withdrawing nature of the tetrafluorophenyl group can influence the electronic properties of a catalyst, potentially leading to enhanced reactivity and enantioselectivity. nih.gov
Table 2: Strategies for Asymmetric Synthesis
| Approach | Description | Potential Application |
|---|---|---|
| Chiral Catalysis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity. | Enantioselective alkylation or amination of the α-carbon. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereochemical course of a reaction. | Diastereoselective synthesis of complex derivatives. |
Green Chemistry Approaches in its Synthesis and Application
The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact. acs.org Future research on this compound will undoubtedly incorporate these principles. This includes the development of more sustainable synthetic routes and the use of the compound in environmentally benign applications.
In terms of synthesis, efforts will be directed towards reducing the number of steps, minimizing waste, and using less hazardous reagents and solvents. whiterose.ac.uk For example, catalytic methods that replace stoichiometric reagents can significantly improve the atom economy of a process. The use of renewable starting materials and energy-efficient reaction conditions are also key aspects of green synthesis. acs.org
In its application, this compound and its derivatives could be employed as catalysts or in systems that promote green chemical transformations. For instance, their unique electronic properties could be harnessed in the design of new catalysts that operate under milder conditions or in aqueous media. unife.it
Table 3: Green Chemistry Considerations
| Principle | Application to this compound |
|---|---|
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents | Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. |
Exploration of Novel Reactivities and Catalytic Cycles
The electron-deficient nature of the tetrafluorophenyl ring suggests that this compound could exhibit novel reactivity patterns. Research in this area will aim to uncover and exploit these unique chemical behaviors. This could involve exploring its role in frustrated Lewis pair chemistry, organocatalysis, or in the activation of small molecules.
Furthermore, the compound could be a key component in the design of new catalytic cycles. For example, its ability to stabilize anionic intermediates could be utilized in phase-transfer catalysis. The development of catalytic cycles for C-C and C-heteroatom bond formation using derivatives of this compound as ligands or catalysts is a promising area of investigation. researchgate.net The potential for recyclable catalytic systems is also an important consideration for sustainable chemistry. researchgate.net
Exploring its reactivity under unconventional conditions, such as in flow chemistry or under photochemical or electrochemical stimulation, could also lead to the discovery of new and efficient transformations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2,3,5,6-tetrafluorophenyl)acetic acid, and what are their key reaction conditions?
- Methodology : The compound is commonly synthesized via nucleophilic substitution or ester hydrolysis . For example:
- Step 1 : React ethyl (4-trifluoromethyl-2,3,5,6-tetrafluorophenyl)cyanoacetate with sulfuric acid under reflux to hydrolyze the nitrile and ester groups, yielding the carboxylic acid .
- Step 2 : Purify via recrystallization (e.g., using n-hexane) to achieve >85% purity .
- Alternative routes involve esterification of fluorinated precursors with 2,3,5,6-tetrafluorophenol using triethylamine (TEA) in acetonitrile at 55°C for 3 hours .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- GC-MS : To confirm molecular weight and detect volatile byproducts (e.g., residual solvents) .
- HPLC : For assessing radiochemical purity (RCP) in radiolabeled derivatives, using C18 columns and UV/radioactive detection .
- NMR (¹⁹F and ¹H) : To verify fluorine substitution patterns and structural integrity. For example, ¹⁹F NMR can distinguish para-fluorine environments .
Q. How is the compound stabilized against thermal degradation during synthesis?
- Methodology :
- Avoid prolonged heating above 100°C. In one protocol, reflux in acetic acid/sulfuric acid is limited to 5 hours to prevent decarboxylation .
- Use inert atmospheres (e.g., N₂) during reactions involving fluorinated intermediates to minimize oxidation .
Advanced Research Questions
Q. How can reaction yields be optimized for radiolabeling this compound derivatives in PET tracer synthesis?
- Methodology :
- Solid-phase synthesis : Use 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) as a prosthetic group. Optimize reaction time (≤30 minutes) and temperature (50–60°C) to achieve >95% radiochemical yield .
- Automated platforms : Implement FASTlab™ synthesizers with pre-programmed SPE (solid-phase extraction) protocols to reduce manual handling and improve reproducibility .
Q. What strategies resolve contradictions in reported melting points for fluorinated acetic acid derivatives?
- Methodology :
- Recrystallization solvent screening : For example, n-hexane yields a higher-purity product (mp 77–80°C) compared to aqueous acetic acid (mp 60–70°C) .
- DSC (Differential Scanning Calorimetry) : Use to identify polymorphic forms or hydrate formation that may affect melting behavior .
Q. How are impurities like Robenacoxib EP Impurity F (2-(2,3,5,6-tetrafluorophenyl)aminophenylacetic acid) controlled during synthesis?
- Methodology :
- HPLC-MS monitoring : Track aminophenyl byproducts using a gradient elution (e.g., 0.1% TFA in acetonitrile/water) and adjust reaction pH to minimize unwanted coupling .
- Derivatization : Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) to block amine side reactions during carboxylate activation .
Q. What role does this compound play in synthesizing PSMA-targeted radiopharmaceuticals?
- Methodology :
- The compound serves as a precursor for Glu-CO-Lys-based ligands (e.g., [¹⁸F]DCFPyL). Key steps include:
- Amide coupling : React with PSMA-targeting peptides using DCC (N,N-dicyclohexylcarbodiimide) in anhydrous DMF .
- Purification : Use semi-preparative HPLC with trifluoroacetic acid (TFA) ion-pairing to isolate the final tracer .
Key Findings from Literature
- Synthetic Flexibility : The tetrafluorophenyl group enhances electrophilicity, enabling efficient amide/ester couplings in radiopharmaceuticals .
- Stability Challenges : Prolonged acidic conditions promote decarboxylation, necessitating strict reaction time controls .
- Impurity Profiling : Aminophenyl byproducts are common in SNAr reactions but manageable via pH adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
